

# Evaluating the impact of Zofenopril versus Lisinopril on cardiovascular outcomes in elderly patients

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Zofenopril (calcium)*

Cat. No.: *B15385432*

[Get Quote](#)

## Zofenopril vs. Lisinopril: A Comparative Analysis of Cardiovascular Outcomes in the Elderly

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Zofenopril and Lisinopril, two prominent angiotensin-converting enzyme (ACE) inhibitors, focusing on their impact on cardiovascular outcomes in elderly patients. The following sections present a comprehensive overview of their relative performance, supported by data from key clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and study designs.

## Data Summary: Zofenopril vs. Lisinopril in Elderly Patients

The following tables summarize quantitative data from a pivotal randomized, double-blind, multicentre study comparing the efficacy and safety of Zofenopril and Lisinopril in elderly patients with essential hypertension.

Table 1: Efficacy of Zofenopril vs. Lisinopril in Elderly Hypertensive Patients[1][2][3]

| Outcome Measure                                             | Zofenopril (30-60 mg/day) | Lisinopril (10-20 mg/day) | p-value         |
|-------------------------------------------------------------|---------------------------|---------------------------|-----------------|
| Normalized Sitting DBP (<90 mmHg)                           | 81.3%                     | 76.7%                     | Not Significant |
| Treatment Responders (Sitting DBP reduction $\geq$ 10 mmHg) | 74.7%                     | 77.8%                     | Not Significant |
| Final Sitting Diastolic Blood Pressure (DBP) (mmHg)         | $82.2 \pm 6.6$            | $82.0 \pm 7.8$            | Not Significant |
| Final Sitting Systolic Blood Pressure (SBP) (mmHg)          | Data not provided         | Data not provided         | -               |

Table 2: Safety and Tolerability[1][3]

| Outcome Measure                  | Zofenopril | Lisinopril        | p-value         |
|----------------------------------|------------|-------------------|-----------------|
| Patients with Adverse Events     | 8%         | 9%                | Not Significant |
| Treatment-Related Adverse Events | 4%         | Data not provided | -               |

## Comparative Efficacy in Post-Myocardial Infarction Patients

A retrospective pooled analysis of the SMILE studies provided insights into the comparative efficacy of Zofenopril and Lisinopril in hypertensive patients who have experienced an acute myocardial infarction.

Table 3: One-Year Risk of Death or Hospitalization for Cardiovascular Causes in Hypertensive Post-MI Patients[4]

| Treatment Group | Hazard Ratio (HR) vs. Placebo | 95% Confidence Interval (CI) | p-value |
|-----------------|-------------------------------|------------------------------|---------|
| Zofenopril      | 0.65                          | 0.48 - 0.86                  | 0.003   |
| Lisinopril      | 0.60                          | 0.36 - 0.99                  | 0.049   |
| Ramipril        | 1.02                          | 0.69 - 1.52                  | 0.918   |

The analysis also showed that Zofenopril significantly reduced the risk of cardiovascular outcomes compared to the pooled data of Lisinopril and Ramipril in hypertensive patients (HR: 0.76; 95% CI: 0.58-0.99; p=0.045).[4]

## Experimental Protocols

### Zofenopril vs. Lisinopril in Elderly Hypertensives Study

- Objective: To assess the efficacy and safety of zofenopril compared with lisinopril in elderly patients with mild to moderate essential hypertension.[1][5]
- Study Design: A randomised, double-blind, multicentre study.[1]
- Patient Population: 181 patients aged  $\geq 65$  years with sitting diastolic blood pressure (DBP) between 90 mmHg and 110 mmHg.[1][5]
- Treatment Protocol: Patients were randomized to receive either zofenopril 30 mg or lisinopril 10 mg once daily. After 4 weeks, the doses were doubled if sitting DBP remained  $\geq 90$  mmHg. The total treatment duration was 12 weeks.[1][5]
- Primary Endpoint: The percentage of patients achieving normalized sitting DBP ( $< 90$  mmHg) or a reduction of sitting DBP  $\geq 10$  mmHg after 12 weeks of treatment.[1][5]
- Assessments: Blood pressure and heart rate were measured at baseline and after 4 and 12 weeks. Electrocardiography and laboratory parameters were evaluated at baseline and after 12 weeks. Ambulatory blood pressure monitoring was performed in a subset of patients.[1][5]

### Survival of Myocardial Infarction Long-Term Evaluation (SMILE) Studies (Pooled Analysis)

- Objective: To evaluate the efficacy of zofenopril on cardiovascular outcomes in hypertensive and normotensive patients following acute myocardial infarction.[4]
- Study Design: A retrospective pooled analysis of individual patient data from the four SMILE studies.[4]
- Patient Population: The analysis included 1880 hypertensive and 1662 normotensive patients who had an acute myocardial infarction.[4]
- Treatment Groups:
  - Placebo (n=449 hypertensive, n=486 normotensive)
  - Zofenopril 30-60 mg daily (n=980 hypertensive, n=786 normotensive)
  - Lisinopril 5-10 mg daily (n=252 hypertensive, n=259 normotensive)
  - Ramipril 10 mg daily (n=199 hypertensive, n=131 normotensive)[4]
- Treatment Duration: 6 to 48 weeks.[4]
- Primary Endpoint: The 1-year risk of death or hospitalization for cardiovascular causes.[4]

## Signaling Pathways and Experimental Workflow

### Mechanism of Action of ACE Inhibitors

The primary mechanism of action for both Zofenopril and Lisinopril is the inhibition of the Angiotensin-Converting Enzyme (ACE), which plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS).



[Click to download full resolution via product page](#)

Caption: ACE Inhibitor effect on the RAAS pathway.

Zofenopril, containing a sulphydryl group, is suggested to possess additional antioxidant properties that may contribute to its cardioprotective effects beyond simple ACE inhibition. This may involve scavenging free radicals and improving endothelial function.[6][7][8]

## Experimental Workflow: Comparative Study in Elderly Hypertensives

The following diagram illustrates the workflow of the randomized controlled trial comparing Zofenopril and Lisinopril.



[Click to download full resolution via product page](#)

Caption: Workflow of the comparative clinical trial.

## Conclusion

In elderly patients with essential hypertension, Zofenopril and Lisinopril demonstrate comparable efficacy in blood pressure reduction and are similarly well-tolerated.[1][2][3] In the higher-risk setting of post-myocardial infarction, both ACE inhibitors show significant benefits over placebo in hypertensive patients, with some evidence suggesting a potential advantage of Zofenopril in reducing long-term cardiovascular events.[4] The unique sulfhydryl group in Zofenopril's structure may confer additional cardioprotective effects through antioxidant mechanisms, a factor that warrants further investigation in this patient population.[6][7][8] The choice between these agents may be guided by individual patient characteristics, risk profile, and formulary considerations. Further large-scale, prospective, head-to-head trials focusing on major cardiovascular outcomes in a broad elderly population are needed to definitively establish the superiority of one agent over the other.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Zofenopril versus Lisinopril in the Treatment of Essential Hypertension in Elderly Patients : A Randomised, Double-Blind, Multicentre Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zofenopril Versus Lisinopril in the Treatment of Hypertension - Page 4 [medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. Cardioprotective role of zofenopril in hypertensive patients with acute myocardial infarction: a pooled individual data analysis of the SMILE studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zofenopril Versus Lisinopril in the Treatment of Hypertension [medscape.com]
- 6. emjreviews.com [emjreviews.com]
- 7. Comparison of zofenopril and lisinopril to study the role of the sulfhydryl-group in improvement of endothelial dysfunction with ACE-inhibitors in experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardioprotective effects of zofenopril: mechanisms of action and clinical significance | Cardiac Surgery and Interventional Cardiology [cardiacsurgery.com.ua]
- To cite this document: BenchChem. [Evaluating the impact of Zofenopril versus Lisinopril on cardiovascular outcomes in elderly patients]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15385432#evaluating-the-impact-of-zofenopril-versus-lisinopril-on-cardiovascular-outcomes-in-elderly-patients>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)